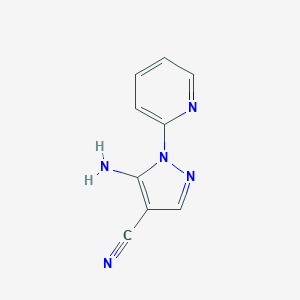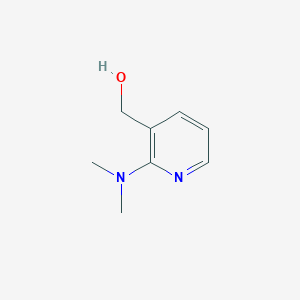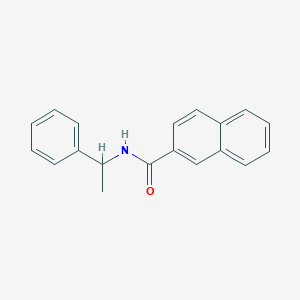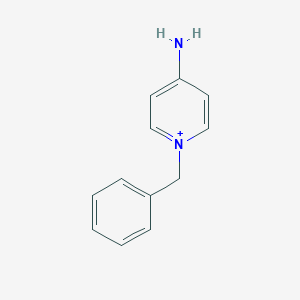
Ethyl 4-(pyridin-3-ylmethylamino)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(pyridin-3-ylmethylamino)benzoate is a chemical compound that belongs to the class of benzoic acid derivatives. It is also known as Ethyl 4-(3-pyridylmethylamino)benzoate or Ethyl 4-(3-pyridylmethyl)aminobenzoate. This compound has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology.
科学研究应用
Ethyl 4-(pyridin-3-ylmethylamino)benzoate has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. This makes it a promising candidate for the development of drugs targeting neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用机制
The mechanism of action of Ethyl 4-(pyridin-3-ylmethylamino)benzoate involves its interaction with the active site of target enzymes. It acts as a reversible inhibitor by binding to the enzyme's catalytic site through hydrogen bonding and hydrophobic interactions. This leads to a decrease in the enzyme's activity, which can have therapeutic implications.
Biochemical and Physiological Effects:
Studies have shown that Ethyl 4-(pyridin-3-ylmethylamino)benzoate exhibits low toxicity and has no significant side effects at therapeutic doses. It has been found to have antioxidant and anti-inflammatory properties, which can be beneficial in the treatment of various diseases. Additionally, it has been shown to have a positive effect on cognitive function and memory, making it a potential candidate for the treatment of cognitive disorders.
实验室实验的优点和局限性
One of the advantages of using Ethyl 4-(pyridin-3-ylmethylamino)benzoate in lab experiments is its high purity and stability, which ensures reproducibility of results. It is also relatively easy to synthesize, making it accessible to researchers. However, its low solubility in water can be a limitation, which can be overcome by using appropriate solvents or formulation techniques.
未来方向
There are several future directions for research on Ethyl 4-(pyridin-3-ylmethylamino)benzoate. One of the areas of interest is its potential as a therapeutic agent for neurodegenerative diseases. Further studies are needed to elucidate its mechanism of action and optimize its pharmacokinetic properties. Another area of research is its potential as a tool for chemical biology, particularly in the study of enzyme activity and inhibition. Additionally, its anti-inflammatory and antioxidant properties can be explored for the development of new therapies for various diseases.
合成方法
Ethyl 4-(pyridin-3-ylmethylamino)benzoate can be synthesized through a multi-step process involving the reaction of 4-chlorobenzoic acid with pyridine-3-methanol, followed by the reaction of the resulting intermediate with ethyl chloroformate. The final product is obtained after purification through column chromatography. This synthesis method has been optimized to obtain high yields and purity of the compound.
属性
CAS 编号 |
25927-68-8 |
|---|---|
产品名称 |
Ethyl 4-(pyridin-3-ylmethylamino)benzoate |
分子式 |
C15H16N2O2 |
分子量 |
256.3 g/mol |
IUPAC 名称 |
ethyl 4-(pyridin-3-ylmethylamino)benzoate |
InChI |
InChI=1S/C15H16N2O2/c1-2-19-15(18)13-5-7-14(8-6-13)17-11-12-4-3-9-16-10-12/h3-10,17H,2,11H2,1H3 |
InChI 键 |
HZJRQFQMZRHMRD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NCC2=CN=CC=C2 |
规范 SMILES |
CCOC(=O)C1=CC=C(C=C1)NCC2=CN=CC=C2 |
其他 CAS 编号 |
25927-68-8 |
溶解度 |
38.4 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



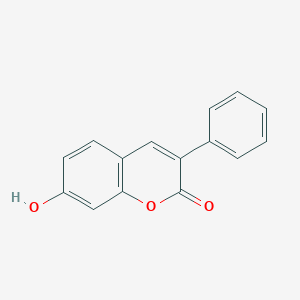
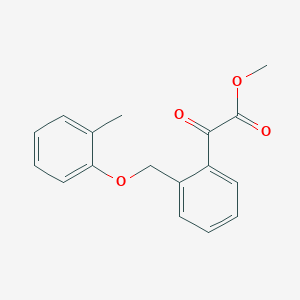

![2-Phenyl-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B183612.png)
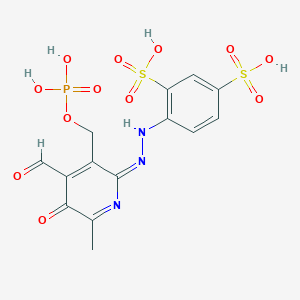
![3-[(3-Bromobenzyl)amino]propan-1-ol](/img/structure/B183618.png)
